molecular formula C12H18N2O2 B2753920 Methyl 4-(dimethylamino)phenethylcarbamate CAS No. 1158689-13-4

Methyl 4-(dimethylamino)phenethylcarbamate

Cat. No. B2753920
M. Wt: 222.288
InChI Key: MYPMLWYOXYKDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(dimethylamino)phenethylcarbamate” is a complex organic compound. It likely contains a carbamate group (-NHCOO-) and a dimethylamino group (-N(CH3)2), both attached to a phenethyl group, which is a two-carbon chain extension of a phenyl group .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-(dimethylamino)phenethylcarbamate” were not found, related compounds are often synthesized via condensation reactions or similar processes .

Scientific Research Applications

Antimicrobial Activity

A series of compounds synthesized from Methyl 4-(dimethylamino)phenethylcarbamate derivatives exhibited significant antimicrobial activity. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing higher activity compared to reference drugs in some cases. Molecular modeling suggested their potential mechanism of action through interaction with the active site of dihydropteroate synthase, hinting at their applicability in developing new antimicrobial agents (Ghorab et al., 2017).

Insecticide Detection in Environmental Samples

Research on Methyl 4-(dimethylamino)phenethylcarbamate (referred to as aminocarb in the study) focused on developing methods for detecting this insecticide in natural waters and foliage. This highlights its application in environmental monitoring and the assessment of pesticide dispersion and accumulation in ecosystems (Mamarbachi, 1980).

Acetylcholinesterase Inhibition for Alzheimer's Research

A series of N,N-dimethylcarbamates, including Methyl 4-(dimethylamino)phenethylcarbamate derivatives, were synthesized and evaluated for their ability to inhibit Acetylcholinesterase (AChE). This enzyme is a target for Alzheimer's disease therapies. The study outlined structure-activity relationships crucial for designing effective AChE inhibitors, contributing to Alzheimer's research and potential treatments (De Vita et al., 2016).

Nanocatalytic Reduction of Pollutants

The nanocatalytic reduction of Methylene Blue, a harmful pollutant, to its reduced form leucomethylene blue was reviewed, demonstrating the potential environmental application of Methyl 4-(dimethylamino)phenethylcarbamate derivatives in treating industrial waste. This process has applications in reducing pollutants and converting them into less harmful or even useful products (Begum et al., 2019).

Eco-friendly Methylation Reactions

Dimethylcarbonate, a related compound, has been researched for its potential as an environmentally friendly alternative for methylation reactions. This has implications in organic synthesis, where safer, greener alternatives to traditional reagents are sought. Such applications are crucial in developing sustainable chemical processes (Memoli et al., 2001).

properties

IUPAC Name

methyl N-[2-[4-(dimethylamino)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(2)11-6-4-10(5-7-11)8-9-13-12(15)16-3/h4-7H,8-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPMLWYOXYKDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(dimethylamino)phenethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.